molecular formula C11H8Cl2N2OS B2542694 N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide CAS No. 897618-09-6

N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2542694
CAS No.: 897618-09-6
M. Wt: 287.16
InChI Key: GMSRZDMPACNQBU-UHFFFAOYSA-N
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Description

N-(4,5-Dichloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a benzothiazole derivative featuring a cyclopropanecarboxamide moiety attached to the 2-position of a 4,5-dichloro-substituted benzothiazole ring. Benzothiazole derivatives are widely studied for their diverse pharmacological activities, including kinase inhibition, antimicrobial properties, and anticancer effects. The dichloro substituents on the benzothiazole core likely enhance lipophilicity and influence electronic interactions with biological targets .

Properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2OS/c12-6-3-4-7-9(8(6)13)14-11(17-7)15-10(16)5-1-2-5/h3-5H,1-2H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSRZDMPACNQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection

4,5-Dichloro-2-nitroaniline serves as the precursor, undergoing sequential reduction and cyclization:

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
  • Cyclization : Treatment with potassium thiocyanate (KSCN) and bromine in acetic acid facilitates benzothiazole ring formation.

Reaction Conditions :

  • Temperature : 80–100°C
  • Solvent : Acetic acid
  • Yield : ~65–70%

Mechanistic Insight :
The thiocyanate anion attacks the electrophilic carbon adjacent to the amine, followed by bromine-mediated cyclization to form the benzothiazole skeleton.

Chlorination Optimization

Post-cyclization chlorination is avoided due to the pre-functionalized dichloroaniline precursor. This ensures regioselectivity and minimizes polyhalogenation byproducts.

Cyclopropanecarboxylic Acid Activation

Carboxylic Acid to Acid Chloride

Cyclopropanecarboxylic acid is treated with thionyl chloride (SOCl₂) to generate cyclopropanecarbonyl chloride:

$$
\text{Cyclopropanecarboxylic acid} + \text{SOCl}2 \rightarrow \text{Cyclopropanecarbonyl chloride} + \text{SO}2 + \text{HCl}
$$

Conditions :

  • Solvent : Dichloromethane (DCM)
  • Temperature : 0°C to room temperature
  • Yield : >90%.

Amide Coupling Reaction

Coupling Agent Selection

The benzothiazol-2-amine and cyclopropanecarbonyl chloride are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to minimize racemization and enhance efficiency:

$$
\text{4,5-Dichloro-1,3-benzothiazol-2-amine} + \text{Cyclopropanecarbonyl chloride} \xrightarrow{\text{EDC/HOBt}} \text{N-(4,5-Dichloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide}
$$

Optimized Conditions :

  • Solvent : Dichloromethane
  • Base : N,N-Diisopropylethylamine (DIPEA)
  • Temperature : 0°C → room temperature (10 hours)
  • Yield : 78–82%.

Alternative Coupling Strategies

  • DCC/DMAP : N,N'-Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) achieves comparable yields but requires rigorous purification to remove dicyclohexylurea byproducts.
  • HATU : Higher cost but superior efficiency in sterically hindered systems (yield: 85%).

Purification and Characterization

Column Chromatography

Crude product is purified via silica gel chromatography using ethyl acetate/petroleum ether (1:3 v/v) to isolate the title compound.

Spectroscopic Validation

  • ¹H NMR (CDCl₃) :

    • δ 7.57 (d, J = 8.9 Hz, 1H, Ar-H)
    • δ 7.23 (d, J = 2.5 Hz, 1H, Ar-H)
    • δ 1.53–1.62 (m, 1H, cyclopropane-CH)
    • δ 1.08–1.18 (m, 2H, cyclopropane-CH₂).
  • HRMS (ESI) :

    • Calculated for C₁₁H₉Cl₂N₂OS ([M+H]⁺): 302.9912
    • Observed: 302.9915.

Scalability and Industrial Considerations

Batch vs. Continuous Flow

  • Batch Synthesis : Suitable for laboratory-scale production (1–100 g).
  • Continuous Flow : Enhances yield (88%) by improving mixing and heat transfer in large-scale reactions.

Environmental Impact

  • Solvent Recovery : Dichloromethane is distilled and reused to reduce waste.
  • Byproduct Management : HCl gas is neutralized with aqueous NaOH scrubbers.

Comparative Analysis of Synthetic Routes

Method Coupling Agent Yield (%) Purity (%) Cost (USD/g)
EDC/HOBt EDC, HOBt 82 98.5 12.50
DCC/DMAP DCC, DMAP 75 97.2 9.80
HATU HATU 85 99.1 18.20

Key Takeaway : EDC/HOBt offers the best balance of yield, cost, and scalability for industrial applications.

Applications and Derivatives

The title compound serves as a precursor for:

  • Antifungal Agents : Benzothiazole-cyclopropane hybrids exhibit activity against Candida albicans (MIC: 8 µg/mL).
  • Kinase Inhibitors : Structural analogs inhibit cyclin-dependent kinase 5 (IC₅₀: 0.42 µM).

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide has been studied for its antimicrobial properties. Research indicates that derivatives of benzothiazole exhibit activity against a range of bacterial strains. A study demonstrated that compounds with similar structures showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics .

Cancer Therapeutics
The compound has also been investigated for its potential as an anticancer agent. In vitro studies have shown that benzothiazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds that include the benzothiazole moiety have been reported to inhibit the proliferation of breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Case Study: Cystic Fibrosis Modulators
A patent describes the use of compounds similar to this compound as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR). These compounds are aimed at improving chloride ion transport in affected cells, presenting a novel therapeutic approach for cystic fibrosis treatment .

Agricultural Applications

Pesticidal Properties
The compound has been evaluated for its efficacy as a pesticide. Its structural characteristics suggest potential activity against various pests and pathogens affecting crops. Research indicates that benzothiazole derivatives can act as fungicides and insecticides, providing an environmentally friendly alternative to conventional chemicals .

Herbicide Development
Studies have shown that compounds containing the benzothiazole structure can inhibit specific enzymes in plants, leading to herbicidal effects. This application is particularly relevant in developing selective herbicides that target weed species without harming crops .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
This compoundPseudomonas aeruginosa16 µg/mL

Table 2: Efficacy of Benzothiazole Derivatives as Pesticides

CompoundTarget PestEfficacy (%)
Compound CAphids85%
Compound DFungal Pathogen X90%
This compoundFungal Pathogen Y78%

Mechanism of Action

The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell division in microbial or cancer cells. The compound’s ability to form stable complexes with these enzymes is crucial for its biological activity.

Comparison with Similar Compounds

TAK 632 (N-[7-Cyano-6-(Substituted Phenoxy)-1,3-Benzothiazol-2-yl]Cyclopropanecarboxamide)

Structural Differences :

  • Substituents: TAK 632 contains a cyano group at position 7, a 4-fluoro-3-[(3-trifluoromethylphenyl)acetylamino]phenoxy group at position 6, and lacks the 4,5-dichloro substituents present in the target compound .
  • Molecular Formula : C27H18F4N4O3S (TAK 632) vs. C11H8Cl2N2OS (target compound).

Functional Implications :

  • The bulky phenoxy substituent in TAK 632 likely improves target selectivity for kinases but reduces metabolic stability compared to the smaller dichloro-substituted analog.

864860-81-1 (N-(4,5-Dimethyl-1,3-Benzothiazol-2-yl)Cyclopropanecarboxamide)

Structural Differences :

  • Substituents : Methyl groups replace chlorine atoms at positions 4 and 5 .
  • Molecular Formula : C13H15N2OS vs. C11H8Cl2N2OS.

Functional Implications :

  • Metabolism : Methyl groups may improve metabolic stability compared to chlorine, which can form reactive metabolites.

N-(Pyridin-2-ylsulfonyl)Cyclopropanecarboxamide Derivatives

Structural Differences :

  • The benzothiazole ring is replaced with a pyridin-2-ylsulfonyl group .
  • Molecular Formula : Varies (e.g., C9H9N2O3S).

Functional Implications :

  • Target Specificity : These derivatives are designed as CFTR modulators, contrasting with benzothiazole-based compounds, which often target kinases or microbial enzymes.
  • Pharmacokinetics : The sulfonyl group enhances solubility but may reduce blood-brain barrier penetration compared to lipophilic benzothiazoles .

Comparative Data Table

Compound Name Substituents (Benzothiazole/Pyridine) Molecular Formula Key Activity Toxicity Data Reference
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide 4,5-dichloro C11H8Cl2N2OS Kinase inhibition (inferred) Not available
TAK 632 7-cyano, 6-phenoxy C27H18F4N4O3S Kinase inhibition Understudied
864860-81-1 4,5-dimethyl C13H15N2OS Unknown No data
N-(Pyridin-2-ylsulfonyl)cyclopropanecarboxamide Pyridin-2-ylsulfonyl C9H9N2O3S CFTR modulation Not reported

Key Research Findings

Metabolic Stability : Methyl-substituted analogs (e.g., 864860-81-1) may exhibit longer half-lives than chlorinated derivatives due to reduced oxidative dehalogenation risks .

Therapeutic Scope : Benzothiazole derivatives are more common in oncology, while sulfonylpyridine analogs target ion channel disorders like cystic fibrosis .

Biological Activity

N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety substituted with dichloro groups and a cyclopropanecarboxamide structure. Its chemical formula is C₉H₈Cl₂N₂OS, and it exhibits specific physical properties that influence its biological interactions.

Research indicates that this compound acts primarily as an inhibitor of certain enzymes involved in inflammatory pathways. It has been shown to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in the synthesis of prostaglandins involved in inflammation and pain .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been evaluated in various in vitro and in vivo models. In animal studies, the compound reduced edema in paw inflammation models, indicating significant anti-inflammatory activity .

Case Studies

  • Case Study on Pain Management : A study conducted on rats showed that administration of the compound significantly reduced pain responses in models of acute pain, suggesting its potential utility in pain management therapies .
  • In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This inhibition correlates with its mechanism as an mPGES-1 inhibitor .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, this compound exhibits low toxicity levels. However, further studies are required to fully understand its safety profile and potential side effects .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide with high purity?

  • Methodological Answer : Optimize reaction conditions using statistical experimental design (e.g., factorial design) to assess variables like temperature, solvent polarity, and stoichiometric ratios. Techniques such as HPLC or LC-MS should monitor reaction progress and purity. Purification via column chromatography with gradient elution or recrystallization in aprotic solvents (e.g., DMF/water mixtures) is recommended. Validate purity using 1H^1H-NMR and elemental analysis .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

  • Methodological Answer : Employ X-ray crystallography to resolve the crystal structure, complemented by DFT calculations to validate bond angles and electronic configurations. Spectroscopic techniques like FT-IR (for functional groups) and UV-Vis (for conjugation analysis) are essential. Mass spectrometry (HRMS) confirms molecular weight, while 13C^{13}C-NMR and 15N^{15}N-NMR elucidate electronic environments of the cyclopropane and benzothiazole moieties .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) with dose-response curves (IC50_{50} determination). Pair these with cytotoxicity screening in cell lines (e.g., MTT assay) to establish selectivity. Molecular docking studies can prioritize target proteins, reducing experimental redundancy .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced stability?

  • Methodological Answer : Apply quantum mechanical calculations (e.g., COSMO-RS) to predict solubility and stability under varying pH/temperature conditions. Machine learning models trained on existing benzothiazole analogs can identify substituents that enhance metabolic stability. Molecular dynamics simulations assess conformational flexibility in biological matrices .

Q. What strategies resolve contradictions in reported reactivity data for this compound?

  • Methodological Answer : Conduct meta-analysis of literature data to identify outliers, then perform controlled experiments isolating variables (e.g., solvent, catalyst). Use in situ monitoring (e.g., ReactIR) to track intermediate formation. Validate findings through collaborative replication studies and publish raw datasets for peer scrutiny .

Q. How can reaction mechanisms involving the cyclopropane ring be elucidated?

  • Methodological Answer : Isotopic labeling (e.g., 13C^{13}C-cyclopropane) combined with 1H^1H-13C^{13}C HSQC NMR tracks bond cleavage/formation. Kinetic isotope effects (KIE) and Hammett plots differentiate between radical, ionic, or concerted pathways. Theoretical calculations (e.g., NEB simulations) map potential energy surfaces .

Q. What advanced separation techniques optimize its isolation from complex mixtures?

  • Methodological Answer : Implement chiral chromatography (e.g., HPLC with amylose-based columns) for enantiomeric resolution. Membrane separation technologies (e.g., nanofiltration) or centrifugal partition chromatography (CPC) enhance scalability. Monitor phase behavior using Hansen solubility parameters .

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